molecular formula C13H24N2O4 B1433265 (R)-1-Cyclohexyl-3-methyl-piperazine oxalate CAS No. 1187930-96-6

(R)-1-Cyclohexyl-3-methyl-piperazine oxalate

Cat. No.: B1433265
CAS No.: 1187930-96-6
M. Wt: 272.34 g/mol
InChI Key: YDHMUFNOZYBUFH-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-Cyclohexyl-3-methyl-piperazine oxalate is a useful research compound. Its molecular formula is C13H24N2O4 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

®-1-Cyclohexyl-3-methyl-piperazine oxalate plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxalate metabolism, such as oxalate decarboxylase and oxalate oxidase . These interactions are crucial for the compound’s ability to influence oxalate degradation and metabolism. Additionally, ®-1-Cyclohexyl-3-methyl-piperazine oxalate may bind to transport proteins that facilitate its movement across cellular membranes .

Cellular Effects

The effects of ®-1-Cyclohexyl-3-methyl-piperazine oxalate on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact monocyte metabolism and inflammatory signaling, potentially altering cellular bioenergetics and mitochondrial complex activity . These effects can lead to changes in cell function and overall cellular health.

Molecular Mechanism

At the molecular level, ®-1-Cyclohexyl-3-methyl-piperazine oxalate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes involved in oxalate metabolism, such as oxalate decarboxylase . Additionally, this compound may induce oxidative stress and redox imbalance in renal epithelial cells, leading to changes in gene expression and cellular function . The activation of signaling pathways, such as the NF-κB pathway, further elucidates its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-1-Cyclohexyl-3-methyl-piperazine oxalate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that oxalate-degrading bacteria, such as Oxalobacter formigenes, can reduce the urinary oxalate concentration over time, highlighting the temporal effects of oxalate metabolism . Additionally, the compound’s impact on cellular processes may vary depending on the duration of exposure and experimental conditions.

Dosage Effects in Animal Models

The effects of ®-1-Cyclohexyl-3-methyl-piperazine oxalate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on oxalate metabolism and cellular function. At higher doses, it may induce toxic or adverse effects, such as oxidative stress and inflammation . These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile.

Metabolic Pathways

®-1-Cyclohexyl-3-methyl-piperazine oxalate is involved in metabolic pathways related to oxalate degradation. It interacts with enzymes such as oxalate decarboxylase and oxalate oxidase, which play a role in converting oxalate to formate and carbon dioxide . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of ®-1-Cyclohexyl-3-methyl-piperazine oxalate within cells and tissues are mediated by specific transporters and binding proteins. The oxalate transporter OxlT, for example, facilitates the movement of oxalate across cellular membranes . This transport mechanism is essential for the compound’s localization and accumulation within cells, affecting its biochemical and cellular effects.

Subcellular Localization

®-1-Cyclohexyl-3-methyl-piperazine oxalate exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

(3R)-1-cyclohexyl-3-methylpiperazine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.C2H2O4/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;3-1(4)2(5)6/h10-12H,2-9H2,1H3;(H,3,4)(H,5,6)/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHMUFNOZYBUFH-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2CCCCC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C2CCCCC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-96-6
Record name Piperazine, 1-cyclohexyl-3-methyl-, (3R)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187930-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-Cyclohexyl-3-methyl-piperazine oxalate
Reactant of Route 2
Reactant of Route 2
(R)-1-Cyclohexyl-3-methyl-piperazine oxalate
Reactant of Route 3
(R)-1-Cyclohexyl-3-methyl-piperazine oxalate
Reactant of Route 4
(R)-1-Cyclohexyl-3-methyl-piperazine oxalate
Reactant of Route 5
(R)-1-Cyclohexyl-3-methyl-piperazine oxalate
Reactant of Route 6
(R)-1-Cyclohexyl-3-methyl-piperazine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.